4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with an ethyl group, a morpholinosulfonyl phenyl group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethyl-4H-1,2,4-triazole-3-thiol with 4-(morpholinosulfonyl)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the morpholinosulfonyl group.
4-Ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: Contains a methyl group instead of the morpholinosulfonyl group.
4-Ethyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorine atom instead of the morpholinosulfonyl group.
Uniqueness
The presence of the morpholinosulfonyl group in 4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol imparts unique properties such as increased solubility in aqueous media and enhanced biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such properties are often desirable.
Properties
Molecular Formula |
C14H18N4O3S2 |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
4-ethyl-3-(4-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H18N4O3S2/c1-2-18-13(15-16-14(18)22)11-3-5-12(6-4-11)23(19,20)17-7-9-21-10-8-17/h3-6H,2,7-10H2,1H3,(H,16,22) |
InChI Key |
MIPHTTMCEWZPRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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